3-Bromo-5-cyano-2-fluorobenzenesulfonyl chloride
Description
3-Bromo-5-cyano-2-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C7H2BrClFNO2S. It is a versatile synthetic intermediate used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of multiple functional groups, including bromine, cyano, fluorine, and sulfonyl chloride.
Properties
IUPAC Name |
3-bromo-5-cyano-2-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFNO2S/c8-5-1-4(3-11)2-6(7(5)10)14(9,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAVAOGDJCYWKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-cyano-2-fluorobenzenesulfonyl chloride typically involves the sulfonylation of 3-bromo-5-cyano-2-fluorobenzene. This can be achieved through the reaction of the starting material with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-cyano-2-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The bromine atom can be oxidized to form bromine-containing functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like triethylamine (Et3N) to neutralize the hydrogen chloride (HCl) byproduct.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents under inert atmosphere conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under controlled conditions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Amines: Formed from the reduction of the cyano group.
Scientific Research Applications
3-Bromo-5-cyano-2-fluorobenzenesulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: In the development of advanced materials with specific properties.
Chemical Biology: For the modification of biomolecules and the study of biological pathways.
Mechanism of Action
The mechanism of action of 3-Bromo-5-cyano-2-fluorobenzenesulfonyl chloride involves its reactivity with nucleophiles and electrophiles due to the presence of multiple functional groups. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The cyano group can participate in reduction reactions, while the bromine and fluorine atoms can undergo substitution and oxidation reactions, respectively.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-cyano-5-fluorobenzenesulfonyl chloride
- 2-Bromo-4-fluorobenzenesulfonyl chloride
- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 4-Bromo-3-fluorobenzenesulfonyl chloride
Uniqueness
3-Bromo-5-cyano-2-fluorobenzenesulfonyl chloride is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both cyano and sulfonyl chloride groups makes it a valuable intermediate for the synthesis of a wide range of chemical compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
